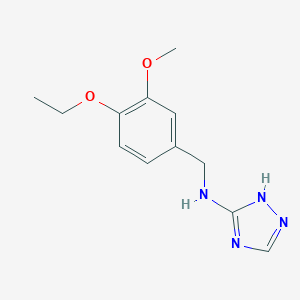![molecular formula C20H24ClN5O2S B496290 {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496290.png)
{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a combination of aromatic, chloro, ethoxy, benzyloxy, and tetrazole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the benzyloxy group: This can be achieved through the reaction of a suitable benzyl alcohol derivative with a halogenated aromatic compound under basic conditions.
Introduction of the chloro and ethoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate chlorinating and ethoxylating agents.
Synthesis of the tetrazole ring: The tetrazole ring can be synthesized using a cycloaddition reaction between an azide and a nitrile compound.
Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the tetrazole derivative with an appropriate thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro or carbonyl groups if present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The chloro and ethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
- N-[4-(benzyloxy)-3-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-[4-(benzyloxy)-3-ethoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine
- N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-2-[(1H-tetrazol-5-yl)thio]ethanamine
Uniqueness
The unique combination of the benzyloxy, chloro, ethoxy, and tetrazole groups in {[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C20H24ClN5O2S |
|---|---|
分子量 |
434g/mol |
IUPAC 名称 |
N-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C20H24ClN5O2S/c1-3-27-18-12-16(13-22-9-10-29-20-23-24-25-26(20)2)11-17(21)19(18)28-14-15-7-5-4-6-8-15/h4-8,11-12,22H,3,9-10,13-14H2,1-2H3 |
InChI 键 |
XNDHTLIGZYIKLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OCC3=CC=CC=C3 |
规范 SMILES |
CCOC1=C(C(=CC(=C1)CNCCSC2=NN=NN2C)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


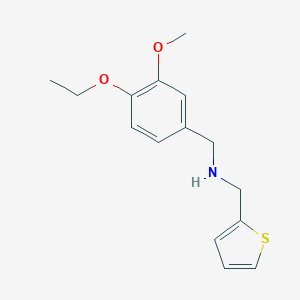
![1-{[(2-Ethoxynaphthalen-1-yl)methyl]amino}propan-2-ol](/img/structure/B496208.png)
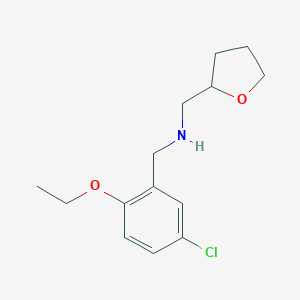
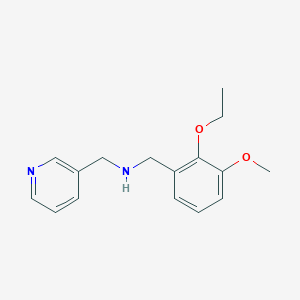
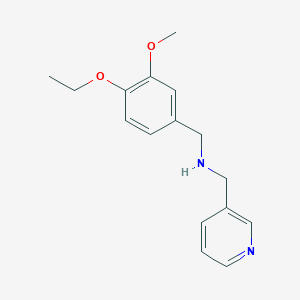
amine](/img/structure/B496216.png)
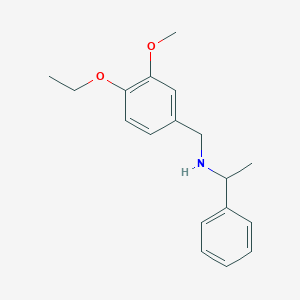
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylethanamine](/img/structure/B496218.png)
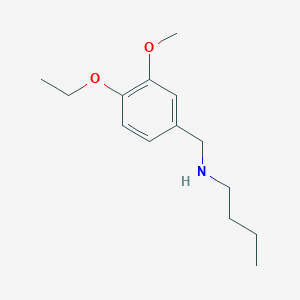
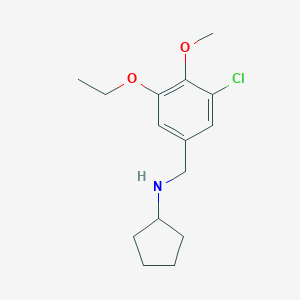
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B496221.png)
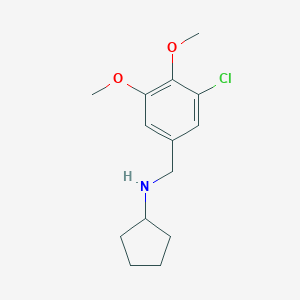
![1H-1,2,4-triazol-3-yl[(5-chloro-3-ethoxy-4-methoxyphenyl)methyl]amine](/img/structure/B496229.png)
